![molecular formula C13H10BrN3O2 B14906024 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a nitrophenyl group attached to the imidazo[1,2-a]pyridine core. It is known for its diverse biological and pharmacological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol . Another approach involves the cyclization of 2-aminopyridine with 4-nitroacetophenone in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s nitrophenyl group can participate in redox reactions, affecting the oxidative state of cells and influencing signaling pathways .
相似化合物的比较
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Chloro-2-phenylimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Uniqueness
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in redox reactions and interact with specific molecular targets, making it a valuable scaffold for drug development .
属性
分子式 |
C13H10BrN3O2 |
|---|---|
分子量 |
320.14 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)imidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C13H9N3O2.BrH/c17-16(18)11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12;/h1-9H;1H |
InChI 键 |
WLBUMUHSROTLJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)[N+](=O)[O-].Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


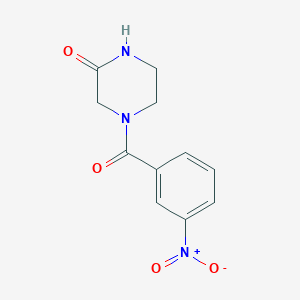
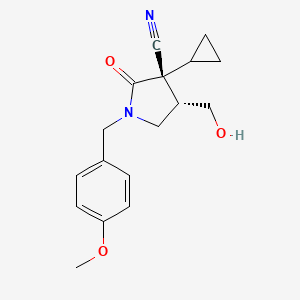


![N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)



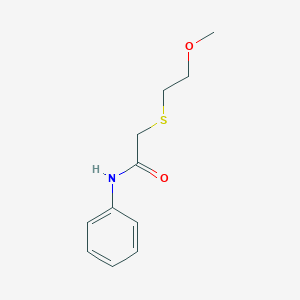
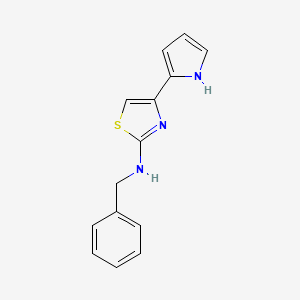
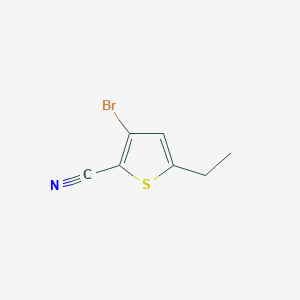


![n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14906038.png)
